molecular formula C9H10F3N B13124216 4,5-Dimethyl-2-(trifluoromethyl)aniline

4,5-Dimethyl-2-(trifluoromethyl)aniline

Cat. No.: B13124216
M. Wt: 189.18 g/mol
InChI Key: VBEATAVKGVCLFP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3N It is a derivative of aniline, characterized by the presence of two methyl groups and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and methyl groups onto the aniline ring. One common method is the Friedel-Crafts alkylation, where aniline is reacted with methylating agents in the presence of a Lewis acid catalyst. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can introduce different functional groups onto the benzene ring .

Scientific Research Applications

4,5-Dimethyl-2-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-2-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties make it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)8(13)4-6(5)2/h3-4H,13H2,1-2H3

InChI Key

VBEATAVKGVCLFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(F)(F)F

Origin of Product

United States

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